2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide
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Overview
Description
2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide is a chemical compound with the molecular formula C13H18BrN3O2 and a molecular weight of 328.2 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and an ethylhydrazinecarboxamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide involves several steps. One common method includes the reaction of 3-bromobenzenebutanoic acid with ethylhydrazinecarboxamide under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions with biological molecules, while the ethylhydrazinecarboxamide moiety can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide can be compared with other similar compounds, such as:
3-Bromobenzenebutanoic acid: This compound shares the bromophenyl group but lacks the ethylhydrazinecarboxamide moiety.
N-ethylhydrazinecarboxamide: This compound contains the ethylhydrazinecarboxamide moiety but lacks the bromophenyl group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18BrN3O2 |
---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
1-[4-(3-bromophenyl)butanoylamino]-3-ethylurea |
InChI |
InChI=1S/C13H18BrN3O2/c1-2-15-13(19)17-16-12(18)8-4-6-10-5-3-7-11(14)9-10/h3,5,7,9H,2,4,6,8H2,1H3,(H,16,18)(H2,15,17,19) |
InChI Key |
PECCSEBXGYCTLS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NNC(=O)CCCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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